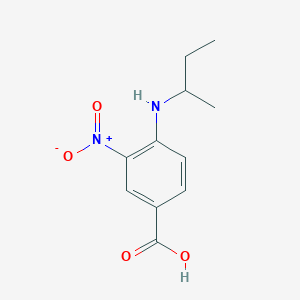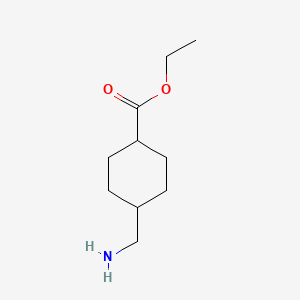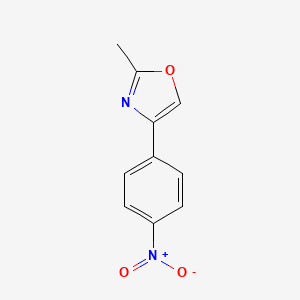
2-Methyl-4-(4-nitrophenyl)oxazole
Overview
Description
“2-Methyl-4-(4-nitrophenyl)oxazole” is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The compound contains a total of 24 bonds, including 16 non-hydrogen bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitro group (aromatic), and 1 Oxazole .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(4-nitrophenyl)oxazole” includes one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . It also contains a nitro group attached to a phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-4-(4-nitrophenyl)oxazole” were not found in the available resources, oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities are influenced by the substitution pattern in oxazole derivatives .Scientific Research Applications
Immunomodulatory Properties
Research has shown that certain oxazolone derivatives, including compounds structurally related to 2-methyl-4-(4-nitrophenyl)oxazole, have been synthesized and evaluated for their immunomodulatory properties. These studies have identified compounds that can modulate immune responses, including phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, and cytokine production from mononuclear cells. Such derivatives hold promise in the development of new immunomodulatory drugs (Mesaik et al., 2004).
Corrosion Inhibition
Nitrophenyltriazole derivatives, related to the oxazole structure, have been explored for their potential in inhibiting corrosion of metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors for mild steel in sulfuric acid solutions was demonstrated through various analytical methods, indicating their potential application in protecting industrial materials (Tao et al., 2012).
Chemical Synthesis and Structural Analysis
The synthesis and characterization of oxazole derivatives, including structural analysis through X-ray diffraction, have provided insights into the chemical properties and potential applications of these compounds in various fields. This research underpins the development of new materials and pharmaceuticals, showcasing the versatility of oxazole derivatives in synthetic chemistry (Rybakov et al., 2002).
Antimicrobial and Anticancer Activity
Studies on oxazole derivatives have also highlighted their antimicrobial and anticancer potentials. The synthesis of novel oxazoles and their evaluation against various bacterial and cancer cell lines indicate that specific substitutions on the oxazole ring can significantly enhance their biological activity. This research direction is crucial for the development of new therapeutic agents (Mathew et al., 2013).
Future Directions
The future directions for “2-Methyl-4-(4-nitrophenyl)oxazole” and other oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the synthesis of various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
2-methyl-4-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKPWXYZFABNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-nitrophenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




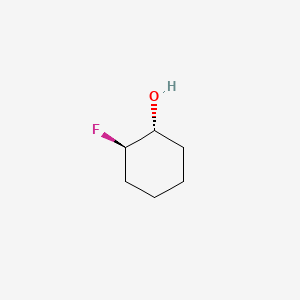
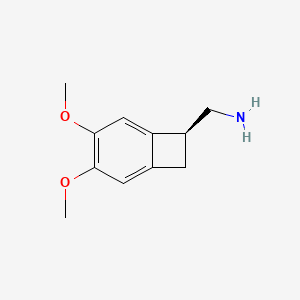
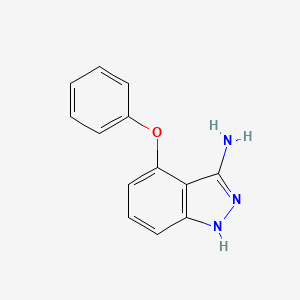

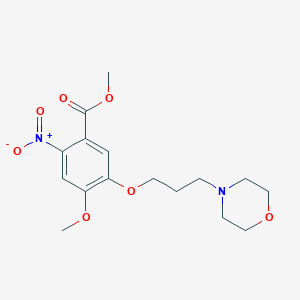



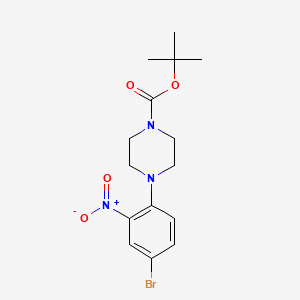
![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)
